

"2-Hydroxy-3-methoxypropanenitrile" chemical structure and bonding

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxypropanenitrile

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An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile

Disclaimer: Experimental data for **2-Hydroxy-3-methoxypropanenitrile** is not extensively available in public literature. The following guide is structured based on its known chemical identity, computed properties from chemical databases, and general principles of organic chemistry.

Introduction

2-Hydroxy-3-methoxypropanenitrile, with the molecular formula $C_4H_7NO_2$, is an organic compound containing three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitrile (-C≡N) group.^[1] Its structure suggests potential for diverse chemical reactions and makes it a molecule of interest for synthetic chemistry. This document provides a summary of its chemical structure, bonding characteristics, and computed physical properties. Due to the scarcity of published experimental protocols, a plausible synthetic workflow is also proposed.

Chemical Structure and Bonding

The structure of **2-Hydroxy-3-methoxypropanenitrile** consists of a three-carbon propane backbone. Key structural features include:

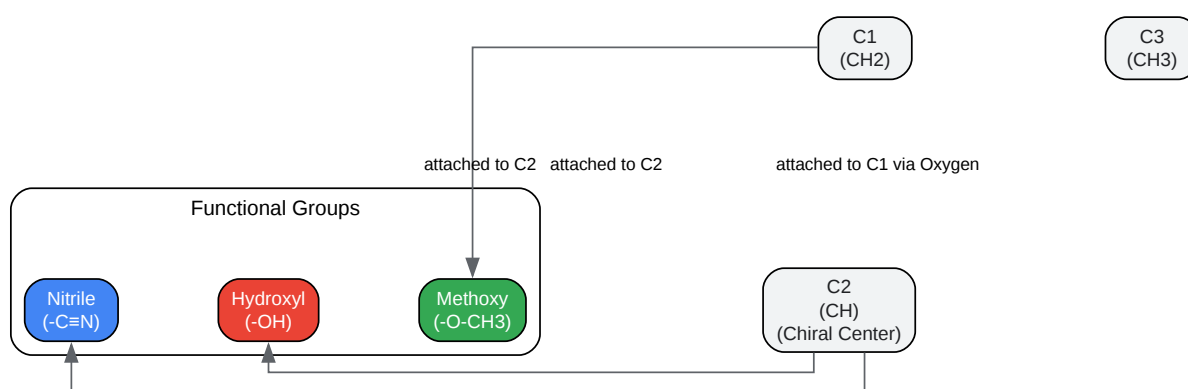
- **Chiral Center:** The second carbon atom (C2) is bonded to four different groups (a hydrogen atom, a hydroxyl group, a nitrile group, and a methoxymethyl group), making it a chiral

center. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-**2-hydroxy-3-methoxypropanenitrile**.

- **Functional Groups:** The molecule's reactivity is primarily dictated by its functional groups: the nucleophilic hydroxyl group, the polar nitrile group, and the ether linkage of the methoxy group.

Bonding Analysis

- **Intramolecular Bonding:** The atoms are connected by covalent bonds. The nitrile group features a carbon-nitrogen triple bond ($C\equiv N$), which is strong and highly polarized. The hydroxyl group allows for the potential of intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the methoxy group or the nitrogen of the nitrile group, which could influence its conformational preference.
- **Intermolecular Forces:** The primary intermolecular forces at play are hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to the polar nitrile and methoxy groups), and London dispersion forces. The capacity for hydrogen bonding suggests it may be soluble in polar protic solvents.



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Diagram 1: Functional group connectivity in **2-Hydroxy-3-methoxypropanenitrile**.

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes its computed properties available from chemical databases.

Property	Value	Source
Molecular Formula	C4H7NO2	[1]
Molecular Weight	101.10 g/mol	[2]
Monoisotopic Mass	101.047676 Da	[1]
XlogP (predicted)	-0.8	[1]
InChI Key	ZTGYDHMYFQUFMT-UHFFFAOYSA-N	[1]
SMILES	COCC(C#N)O	[1]

Proposed Experimental Protocols

While specific, validated protocols for the synthesis of **2-Hydroxy-3-methoxypropanenitrile** are not readily available in the cited literature, a general synthetic approach can be proposed based on the well-established formation of cyanohydrins.

Plausible Synthesis: Cyanohydrin Formation

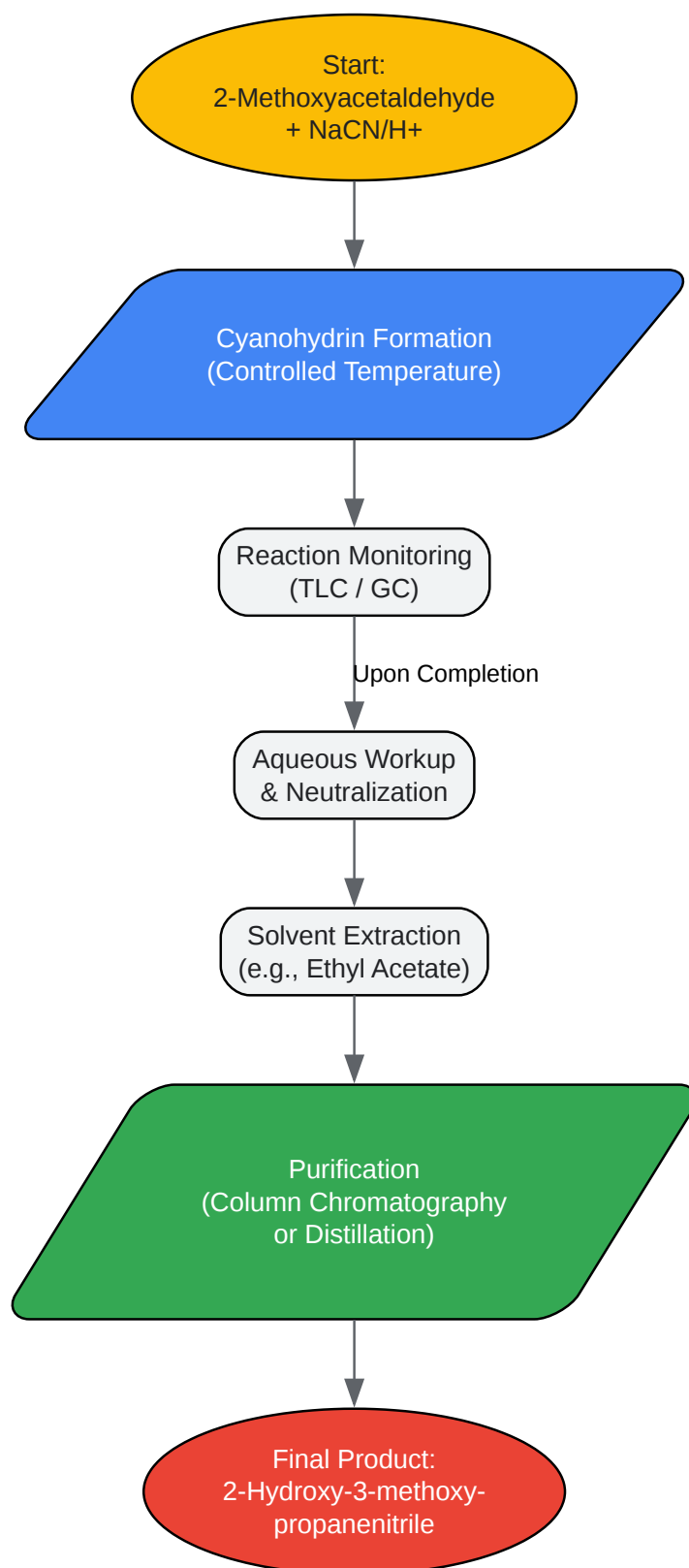
This synthesis would involve the reaction of 2-methoxyacetaldehyde with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), typically under acidic or basic conditions.



Detailed Steps:

- Reaction Setup:** The reaction vessel is charged with 2-methoxyacetaldehyde dissolved in a suitable solvent (e.g., ethanol or a water/ethanol mixture). The vessel is cooled in an ice bath to control the exothermic reaction.

- **Reagent Addition:** A solution of sodium cyanide in water is added dropwise to the aldehyde solution. A weak acid (like acetic acid) or a bisulfite adduct is often used to facilitate the slow generation of hydrocyanic acid (HCN) in situ.
- **Reaction Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting aldehyde.
- **Workup and Extraction:** Once the reaction is complete, the mixture is neutralized. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation under reduced pressure.



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Diagram 2: Proposed workflow for the synthesis of **2-Hydroxy-3-methoxypropanenitrile**.

Safety and Handling

Specific toxicology data for **2-Hydroxy-3-methoxypropanenitrile** is not available. However, based on its structure, several precautions are warranted:

- **Toxicity:** As a nitrile, it may be toxic if swallowed, inhaled, or absorbed through the skin, potentially releasing cyanide in the body.
- **Handling:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
- **Stability:** The stability of the compound is not documented. Similar small-molecule cyanohydrins can be unstable and may decompose to release hydrogen cyanide, especially when heated or under basic conditions.

Conclusion

2-Hydroxy-3-methoxypropanenitrile is a chiral molecule whose properties are largely inferred from computational data due to a lack of extensive experimental studies. Its structure, featuring hydroxyl, methoxy, and nitrile groups, suggests a versatile chemical profile. The proposed synthetic route via cyanohydrin formation from 2-methoxyacetaldehyde provides a logical basis for its laboratory preparation. Further research is required to experimentally validate its physical properties, reactivity, and potential applications.

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References

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